molecular formula C4H7NO4S B12042203 Methyl alaninate 1,1-dioxide

Methyl alaninate 1,1-dioxide

Cat. No.: B12042203
M. Wt: 165.17 g/mol
InChI Key: MBYZHIKXDPJMMU-UHFFFAOYSA-N
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Description

Methyl alaninate 1,1-dioxide is a chemical compound with the empirical formula C4H7NO4S and a molecular weight of 165.17 g/mol . It is a derivative of alanine, an amino acid, and contains a sulfone group, which is responsible for its unique chemical properties.

Preparation Methods

The synthesis of methyl alaninate 1,1-dioxide typically involves the oxidation of methyl alaninate. One common method is the reaction of methyl alaninate with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl alaninate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl alaninate 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Medicine: Research into its potential therapeutic effects and interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl alaninate 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, affecting the oxidative state of other molecules. This can lead to changes in cellular pathways and functions. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Methyl alaninate 1,1-dioxide can be compared with other similar compounds, such as:

    Methyl alaninate: Lacks the sulfone group, resulting in different chemical properties and reactivity.

    Alanine sulfone: Contains a sulfone group but differs in the rest of the molecular structure.

    Methyl sulfonyl alanine: Another derivative with a sulfone group but different overall structure.

The uniqueness of this compound lies in its specific combination of the alanine backbone with a sulfone group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C4H7NO4S

Molecular Weight

165.17 g/mol

IUPAC Name

methyl 1,1-dioxothiazetidine-3-carboxylate

InChI

InChI=1S/C4H7NO4S/c1-9-4(6)3-2-10(7,8)5-3/h3,5H,2H2,1H3

InChI Key

MBYZHIKXDPJMMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CS(=O)(=O)N1

Origin of Product

United States

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